molecular formula C26H30ClNO4 B12709287 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate CAS No. 90550-85-9

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate

Cat. No.: B12709287
CAS No.: 90550-85-9
M. Wt: 456.0 g/mol
InChI Key: ADGBGBLFRGSMBD-BWLOTUBYSA-M
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Description

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cinnamylidene group attached to an azulenylium core, which is further modified with dimethylamino and isopropyl groups. The perchlorate anion serves as a counterion to balance the charge of the azulenylium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)cinnamaldehyde with a suitable azulene derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the azulenylium cation. The final step involves the addition of perchloric acid to introduce the perchlorate anion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azulenylium cation to a neutral azulene.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, amines, often in polar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Oxidized azulene derivatives.

    Reduction: Neutral azulene compounds.

    Substitution: Substituted azulene derivatives with various functional groups.

Scientific Research Applications

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves its interaction with molecular targets through its azulenylium core. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, it may interact with cellular components, leading to its observed antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is unique due to its combination of a cinnamylidene group with an azulenylium core, providing distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90550-85-9

Molecular Formula

C26H30ClNO4

Molecular Weight

456.0 g/mol

IUPAC Name

4-[(E,3E)-3-(3,8-dimethyl-5-propan-2-yl-2,3a-dihydroazulen-2-ylium-1-ylidene)prop-1-enyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C26H30N.ClHO4/c1-18(2)22-13-10-19(3)26-23(16-20(4)25(26)17-22)9-7-8-21-11-14-24(15-12-21)27(5)6;2-1(3,4)5/h7-15,17-18,25H,1-6H3;(H,2,3,4,5)/q+1;/p-1/b8-7+,23-9+;

InChI Key

ADGBGBLFRGSMBD-BWLOTUBYSA-M

Isomeric SMILES

CC1=C\2C(C=C(C=C1)C(C)C)C(=[C+]/C2=C\C=C\C3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=C2C(C=C(C=C1)C(C)C)C(=[C+]C2=CC=CC3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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